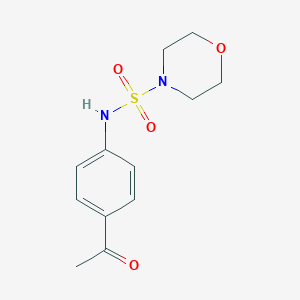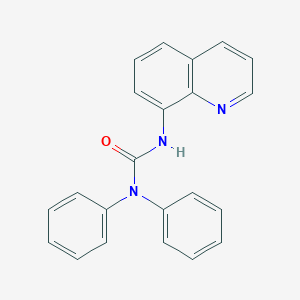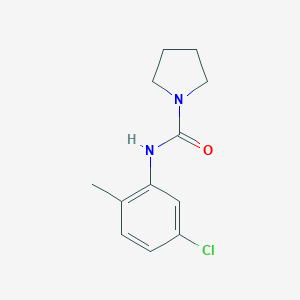
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as DMPT, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease-like symptoms in humans and primates. DMPT has been used as a tool to study the underlying mechanisms of Parkinson's disease and other neurological disorders.
作用機序
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide exerts its neurotoxic effects by inhibiting the mitochondrial complex I, which is involved in the production of ATP. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can damage neurons and lead to cell death. This compound has also been shown to induce apoptosis in dopaminergic neurons through the activation of caspase-3.
Biochemical and physiological effects:
This compound has been shown to selectively damage dopaminergic neurons in the substantia nigra, which can lead to a decrease in dopamine levels in the brain. This can cause Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. This compound has also been shown to increase oxidative stress and induce apoptosis in neurons, which can contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons in the substantia nigra. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and other neurological disorders. However, this compound has limitations as a research tool, as it can only mimic certain aspects of Parkinson's disease and does not fully replicate the complexity of the disease.
将来の方向性
There are several future directions for research involving N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new treatments for Parkinson's disease and other neurodegenerative diseases that target the underlying mechanisms of the disease. Another area of interest is the development of new animal models of Parkinson's disease that better replicate the complexity of the disease. Additionally, research is needed to further elucidate the biochemical and physiological effects of this compound on neurons and to identify potential therapeutic targets for the treatment of neurodegenerative diseases.
合成法
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with 3,4,5-trimethyl-1H-pyrazole in the presence of a base catalyst. The resulting intermediate is then reacted with butanoyl chloride to yield this compound.
科学的研究の応用
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been used extensively in scientific research to study the underlying mechanisms of Parkinson's disease and other neurological disorders. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. This compound has also been used to study the role of oxidative stress in neurodegenerative diseases and to develop new treatments for these disorders.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-11-7-8-17(12(2)9-11)19-18(22)10-13(3)21-16(6)14(4)15(5)20-21/h7-9,13H,10H2,1-6H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTESVGCYBOUUNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

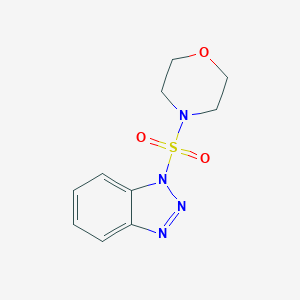
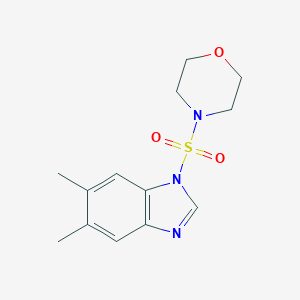



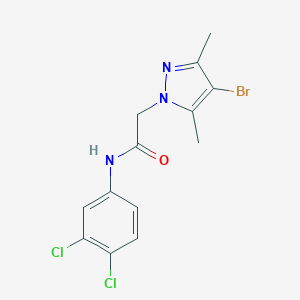
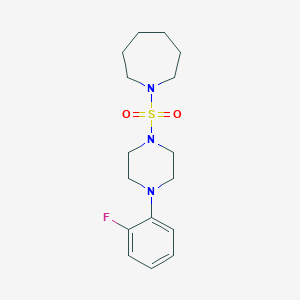
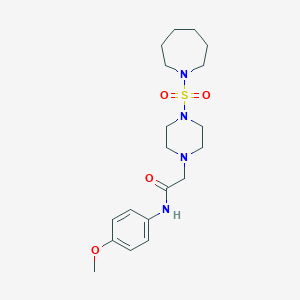

![1-([1,1'-biphenyl]-4-yloxy)-3-(1H-pyrazol-1-yl)-2-propanol](/img/structure/B497057.png)

